N'-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide
Overview
Description
N’-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dichlorobenzylidene group attached to a hydroxybenzohydrazide moiety, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 2-hydroxybenzohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N’-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification steps to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The dichlorobenzylidene group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with different substituents replacing the chlorine atoms.
Scientific Research Applications
N’-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N’-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-dichlorobenzylidene)-2,4-dihydroxybenzohydrazide
- N’-(2,6-dichlorobenzylidene)-2,4-dihydroxybenzohydrazide
- N’-(3,4-dichlorobenzylidene)-2-hydroxybenzohydrazide
Uniqueness
N’-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide is unique due to the specific positioning of the chlorine atoms on the benzylidene group, which can influence its reactivity and interaction with other molecules. This distinct structure may result in different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-hydroxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-11-6-3-4-9(13(11)16)8-17-18-14(20)10-5-1-2-7-12(10)19/h1-8,19H,(H,18,20)/b17-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLYSWYQQROVEY-CAOOACKPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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